molecular formula C₆H₈N₂S B047704 4-Methyl-2-(methylthio)pyrimidine CAS No. 14001-63-9

4-Methyl-2-(methylthio)pyrimidine

Cat. No. B047704
M. Wt: 140.21 g/mol
InChI Key: UCERVHYBSTYCQS-UHFFFAOYSA-N
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Patent
US08536194B2

Procedure details

To a solution of NaOH (7.46 g, 186.4 mmol) in water (120 mL), 4-methylpyrimidine-2-thiol hydrochloride (13.78 g, 84.7 mmol) was added and subsequently iodomethane (13.23 g, 93.2 mmol) was added dropwise under argon atmosphere. It was stirred at room temperature for 2 h. It was extracted with CH2Cl2 (×2). The organic phase was dried over Na2SO4 and concentrated to dryness. The crude product obtained was purified by chromatography on silica gel using hexane-EtOAc mixtures of increasing polarity as eluent, to afford 10.26 g of the desired compound (yield: 86%).
Name
Quantity
7.46 g
Type
reactant
Reaction Step One
Name
4-methylpyrimidine-2-thiol hydrochloride
Quantity
13.78 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13.23 g
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.[CH3:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([SH:11])[N:6]=1.I[CH3:13]>O>[CH3:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([S:11][CH3:13])[N:6]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
7.46 g
Type
reactant
Smiles
[OH-].[Na+]
Name
4-methylpyrimidine-2-thiol hydrochloride
Quantity
13.78 g
Type
reactant
Smiles
Cl.CC1=NC(=NC=C1)S
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13.23 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It was extracted with CH2Cl2 (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel
TEMPERATURE
Type
TEMPERATURE
Details
of increasing polarity as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NC(=NC=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 10.26 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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